molecular formula C9H16F2 B1388498 1,1-Difluoro-4-n-propylcyclohexane CAS No. 1186195-17-4

1,1-Difluoro-4-n-propylcyclohexane

Cat. No.: B1388498
CAS No.: 1186195-17-4
M. Wt: 162.22 g/mol
InChI Key: DMPYQBVSXKWOFK-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-n-propylcyclohexane is a fluorinated cycloalkane, characterized by the presence of two fluorine atoms attached to the same carbon atom in a cyclohexane ring, along with a propyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-4-propylcyclohexane can be achieved through several methods. One common approach involves the fluorination of 4-propylcyclohexanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-propylcyclohexanone in an inert solvent like dichloromethane. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of 1,1-difluoro-4-propylcyclohexane may involve the use of more efficient and cost-effective fluorinating agents and optimized reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4-n-propylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of 1,1-difluoro-4-propylcyclohexane can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium alkoxides (RO-Na+) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

1,1-Difluoro-4-n-propylcyclohexane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique chemical properties make it a valuable intermediate in various organic reactions.

    Biology: In biological research, 1,1-difluoro-4-propylcyclohexane is used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

    Industry: In the industrial sector, 1,1-difluoro-4-propylcyclohexane is used as a precursor in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1,1-difluoro-4-propylcyclohexane involves its interactions with molecular targets and pathways in biological systems. The presence of fluorine atoms in the compound can significantly alter its electronic properties, affecting its binding affinity and reactivity with enzymes and other biomolecules. The compound may act as an inhibitor or modulator of specific enzymes, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

1,1-Difluoro-4-n-propylcyclohexane can be compared with other similar compounds, such as:

    1,1-Difluorocyclohexane: Lacks the propyl group, resulting in different chemical and physical properties.

    4-Propylcyclohexane: Lacks the fluorine atoms, leading to different reactivity and applications.

    1,1-Difluoro-4-methylcyclohexane: Contains a methyl group instead of a propyl group, resulting in variations in its chemical behavior and applications.

Properties

IUPAC Name

1,1-difluoro-4-propylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2/c1-2-3-8-4-6-9(10,11)7-5-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPYQBVSXKWOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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